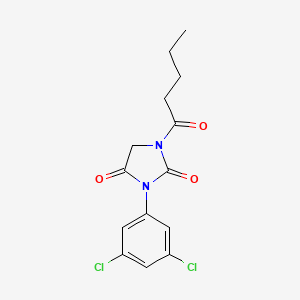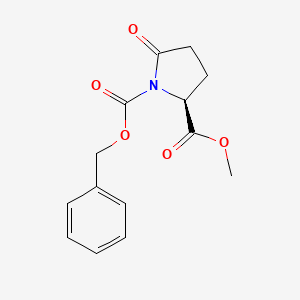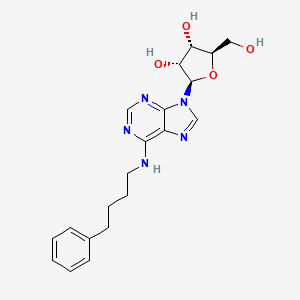![molecular formula C13H8I2N2 B12941756 3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine CAS No. 61982-66-9](/img/structure/B12941756.png)
3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine typically involves the cyclization of substituted 2-aminopyridines with substituted phenacyl bromides. This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a green solvent like aqueous ethanol at room temperature . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often through the use of continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like copper(II) bromide and DMSO.
Oxidation and Reduction: These reactions are less common but can be achieved under specific conditions using appropriate oxidizing or reducing agents.
Common Reagents and Conditions
Substitution: Copper(II) bromide and DMSO are commonly used for bromination and formylation reactions.
Oxidation: Metal-free oxidation strategies are employed.
Major Products
The major products formed from these reactions include brominated and formylated derivatives of the imidazo[1,2-a]pyridine scaffold .
Aplicaciones Científicas De Investigación
3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of various derivatives with potential biological activities.
Biology: Investigated for its role in biological pathways and interactions with proteins.
Medicine: Explored for its potential as an imaging agent for β-amyloid in Alzheimer’s disease.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can bind to proteins and enzymes, affecting their activity and leading to various biological effects . The compound’s iodine atoms play a crucial role in its binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-phenylimidazo[1,2-a]pyridine
- 3-Formyl-2-phenylimidazo[1,2-a]pyridine
- 2-Phenylimidazo[1,2-a]pyridine
Uniqueness
3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of two iodine atoms, which significantly enhance its reactivity and binding properties compared to its analogues . This makes it a valuable compound for various applications in medicinal chemistry and material science.
Propiedades
Número CAS |
61982-66-9 |
|---|---|
Fórmula molecular |
C13H8I2N2 |
Peso molecular |
446.02 g/mol |
Nombre IUPAC |
3,6-diiodo-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8I2N2/c14-10-6-7-11-16-12(13(15)17(11)8-10)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
BRWRIXNJCFAPSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)












